molecular formula C12H18BNO3 B582521 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309601-77-1

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B582521
CAS No.: 1309601-77-1
M. Wt: 235.09
InChI Key: QUCFIMUSDWSHMN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 2-methoxypyridine with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium or nickel complex.

  • Boronic Ester Formation: Another method involves the formation of boronic esters by reacting 2-methoxypyridine with triisopropyl borate followed by subsequent esterification with pinacol.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high yields and purity.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form pyridine derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Pyridine N-oxides: From oxidation reactions.

  • Substituted Pyridines: From nucleophilic substitution reactions.

Mechanism of Action

Target of Action

The primary target of 5-Methoxypyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new Pd–C bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound is incompatible with oxidizing agents, air, and heat . It is recommended to be stored in a refrigerated environment (2-4°C) to maintain its stability .

Scientific Research Applications

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: It is employed in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.

Medicine: The compound is a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyridine ring.

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic acid derivative but with a thiophene ring instead of pyridine.

Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts different electronic and steric properties compared to thiophene or simple boronic acids. This makes it particularly useful in specific cross-coupling reactions and biological applications.

Properties

IUPAC Name

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFIMUSDWSHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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